molecular formula C15H27NO4 B11728719 trans 4-(4-tert-Butoxycarbonylamino-cyclohexyl)-butyric acid

trans 4-(4-tert-Butoxycarbonylamino-cyclohexyl)-butyric acid

Cat. No.: B11728719
M. Wt: 285.38 g/mol
InChI Key: VDOWFMPWHAECQL-UHFFFAOYSA-N
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Description

Trans 4-(4-tert-Butoxycarbonylamino-cyclohexyl)-butyric acid: is an organic compound with significant applications in various fields of scientific research. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to an amino-cyclohexyl moiety, which is further linked to a butyric acid chain. This compound is often used as an intermediate in the synthesis of more complex molecules due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans 4-(4-tert-Butoxycarbonylamino-cyclohexyl)-butyric acid typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale operations. The process involves:

Chemical Reactions Analysis

Types of Reactions: Trans 4-(4-tert-Butoxycarbonylamino-cyclohexyl)-butyric acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

Trans 4-(4-tert-Butoxycarbonylamino-cyclohexyl)-butyric acid has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It serves as a precursor for the development of drugs targeting various diseases, including cancer and neurological disorders.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of trans 4-(4-tert-Butoxycarbonylamino-cyclohexyl)-butyric acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: Trans 4-(4-tert-Butoxycarbonylamino-cyclohexyl)-butyric acid is unique due to its specific structural features, which confer distinct reactivity and stability. Its Boc protecting group provides stability during synthetic transformations, while the butyric acid chain offers versatility in further chemical modifications .

Properties

Molecular Formula

C15H27NO4

Molecular Weight

285.38 g/mol

IUPAC Name

4-[4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]butanoic acid

InChI

InChI=1S/C15H27NO4/c1-15(2,3)20-14(19)16-12-9-7-11(8-10-12)5-4-6-13(17)18/h11-12H,4-10H2,1-3H3,(H,16,19)(H,17,18)

InChI Key

VDOWFMPWHAECQL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(CC1)CCCC(=O)O

Origin of Product

United States

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